molecular formula C13H15ClN2O3 B14267483 Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate CAS No. 146032-01-1

Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate

Katalognummer: B14267483
CAS-Nummer: 146032-01-1
Molekulargewicht: 282.72 g/mol
InChI-Schlüssel: COMKSQVUFSIKRM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a phenylhydrazone moiety attached to a hexanoate backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate typically involves the condensation of methyl 6-chloro-5-oxohexanoate with phenylhydrazine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate involves its interaction with specific molecular targets. The phenylhydrazone moiety can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo redox reactions, influencing cellular processes and pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 6-chloro-5-oxohexanoate: Lacks the phenylhydrazone moiety.

    Phenylhydrazine: Lacks the hexanoate backbone.

    Hydrazones: General class of compounds with similar structural features.

Uniqueness

Methyl 6-chloro-5-oxo-6-(2-phenylhydrazinylidene)hexanoate is unique due to the combination of the chloro, oxo, and phenylhydrazone functionalities within a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

146032-01-1

Molekularformel

C13H15ClN2O3

Molekulargewicht

282.72 g/mol

IUPAC-Name

methyl 6-chloro-5-oxo-6-(phenylhydrazinylidene)hexanoate

InChI

InChI=1S/C13H15ClN2O3/c1-19-12(18)9-5-8-11(17)13(14)16-15-10-6-3-2-4-7-10/h2-4,6-7,15H,5,8-9H2,1H3

InChI-Schlüssel

COMKSQVUFSIKRM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCC(=O)C(=NNC1=CC=CC=C1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.